cinnamyl chloride chemical properties
cinnamyl chloride chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Cinnamyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cinnamyl chloride (C₉H₉Cl), a versatile organic compound of significant interest in synthetic chemistry. As a bifunctional molecule featuring both an allylic chloride and a styrenic backbone, it exhibits unique reactivity that makes it a valuable intermediate in numerous applications. This document delves into its core physicochemical properties, detailed spectral analysis for characterization, mechanistic insights into its reactivity, validated synthesis protocols, and critical safety and handling procedures. Furthermore, it highlights its applications as a key building block in the synthesis of pharmaceuticals, fragrances, and other fine chemicals, offering field-proven insights for professionals in research and development.
Introduction
Cinnamyl chloride, systematically named ((1E)-3-chloroprop-1-enyl)benzene, is an aromatic organic compound that presents as a colorless to light yellow liquid with a characteristic pungent, cinnamon-like odor[1]. Its molecular structure, which incorporates a reactive allylic chloride attached to a conjugated styrenyl framework, is the foundation of its utility in organic synthesis. This arrangement allows for a range of chemical transformations, primarily nucleophilic substitution reactions, making it a crucial precursor for more complex molecules.
In the pharmaceutical industry, cinnamyl chloride serves as an important intermediate in the synthesis of various drugs, including certain calcium channel blockers[2]. Its ability to introduce the cinnamyl moiety is also leveraged in the enantioselective total synthesis of bioactive marine diterpenes such as helioporins C and E[3]. Beyond pharmaceuticals, it is a key reagent in the fragrance and aroma industry for creating specialty chemicals with warm, spicy notes[1][4]. This guide serves as a senior-level resource, consolidating the essential technical knowledge required to effectively and safely utilize cinnamyl chloride in a research and development setting.
Physicochemical Properties
The physical and chemical properties of cinnamyl chloride dictate its handling, reaction conditions, and purification methods. It is a combustible liquid, largely insoluble in water but soluble in common organic solvents like ethanol and ether[1][5]. Its relatively high boiling point suggests strong intermolecular forces, while its density, slightly greater than water, means it will form a separate lower layer in biphasic aqueous systems[1].
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉Cl | [1][3][6] |
| Molecular Weight | 152.62 g/mol | [1][3][5][7] |
| Appearance | Colorless to pale yellow liquid | [1][3][5] |
| Odor | Pungent, cinnamon-like | [1] |
| Density | 1.079 - 1.096 g/mL at 25 °C | [1][3][5] |
| Melting Point | Approx. -7.5 °C to -19 °C | [1][3] |
| Boiling Point | 250 - 258 °C (atm) 108 °C (at 12 mmHg) | [1][3][5] |
| Flash Point | 79 °C (174.2 °F) - closed cup | [5] |
| Water Solubility | Insoluble (0.2 g/L at 20 °C) | [1][5] |
| Solubility | Soluble in ethanol, ether, chloroform | [1] |
| Refractive Index (n20/D) | ~1.584 | [3] |
Spectral Data Analysis for Structural Elucidation
Accurate characterization of cinnamyl chloride is paramount for confirming its identity and purity. The following spectral data are characteristic of the compound.
| Spectroscopy Type | Key Features and Interpretations | Source(s) |
| ¹H NMR | δ ~7.4-7.2 ppm (m, 5H): Aromatic protons of the phenyl ring. δ ~6.6 ppm (d, J≈15.6 Hz, 1H): Vinylic proton adjacent to the phenyl ring. δ ~6.3 ppm (dt, J≈15.6, 6.6 Hz, 1H): Vinylic proton adjacent to the CH₂Cl group. δ ~4.2 ppm (d, J≈6.6 Hz, 2H): Allylic protons of the CH₂Cl group. The large coupling constant (~15.6 Hz) between the vinylic protons confirms the trans (E) configuration of the double bond. | [8] |
| Mass Spectrometry (MS) | m/z 152: Molecular ion peak [M]⁺. m/z 117: Loss of chlorine ([M-Cl]⁺), corresponding to the stable cinnamyl cation. m/z 115: Loss of HCl. | [7] |
| Infrared (IR) Spectroscopy | ~3050-3000 cm⁻¹: C-H stretching (aromatic and vinylic). ~1600, 1495, 1450 cm⁻¹: C=C stretching (aromatic ring). ~965 cm⁻¹: C-H out-of-plane bending for trans-disubstituted alkene, a key diagnostic peak. ~750-690 cm⁻¹: C-H out-of-plane bending (monosubstituted benzene ring). ~700-600 cm⁻¹: C-Cl stretching. | [7] |
| ¹³C NMR Spectroscopy | Signals corresponding to nine distinct carbon atoms, including aromatic, vinylic, and an aliphatic carbon attached to chlorine. | [9] |
Reactivity and Mechanistic Insights
The reactivity of cinnamyl chloride is dominated by its allylic halide nature. The C-Cl bond is activated by the adjacent π-system of the double bond, making it an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution: Cinnamyl chloride readily reacts with a variety of nucleophiles (e.g., amines, alcohols, thiols, carbanions). These reactions typically proceed via an Sₙ2 mechanism, where the nucleophile attacks the α-carbon, displacing the chloride ion. The transition state is stabilized by conjugation with the adjacent double bond and phenyl ring. This enhanced reactivity makes it more susceptible to substitution than a simple alkyl chloride.[10][11]
// Reactants sub [label="C₆H₅-CH=CH-CH₂-Cl\n(Cinnamyl Chloride)"]; nuc [label="Nu⁻\n(Nucleophile)"];
// Transition State ts [label=<
δ⁻δ⁻ Nu---[C₆H₅-CH=CH-CH₂]---Cl
, shape=box, style=dashed];
// Products prod [label="C₆H₅-CH=CH-CH₂-Nu"]; lg [label="Cl⁻\n(Leaving Group)"];
// Arrows {rank=same; sub; nuc;} {rank=same; prod; lg;}
sub -> ts [label="Sₙ2 Attack", fontcolor="#34A853"]; nuc -> ts [style=invis]; ts -> prod; ts -> lg [style=invis]; }
Diagram 1: Generalized Sₙ2 reaction of cinnamyl chloride.
Formation of Organometallics: Cinnamyl chloride can react with metals like magnesium to form a Grignard reagent, cinnamylmagnesium chloride.[12][13] This reagent is a potent nucleophile itself, useful for forming new carbon-carbon bonds.
Compatibility: It is chemically active and can react with strong oxidizing agents, strong bases, amines, and finely powdered metals.[1][14] It can also undergo hydrolysis, particularly in the presence of moisture, to form cinnamyl alcohol.
Synthesis and Purification Protocol
A highly efficient and industrially relevant method for preparing cinnamyl chloride is the reaction of cinnamyl alcohol with thionyl chloride (SOCl₂). This method avoids the harsher conditions of other chlorinating agents and typically results in high yields.[2]
Experimental Protocol: Synthesis from Cinnamyl Alcohol
Causality: Thionyl chloride is an excellent choice for this conversion as it reacts with the alcohol to form an intermediate chlorosulfite ester. The subsequent intramolecular Sₙi-type reaction or intermolecular Sₙ2 attack by the released chloride ion is highly efficient. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle.
Materials:
-
Cinnamyl alcohol
-
Thionyl chloride (SOCl₂)
-
Anhydrous organic solvent (e.g., dichloromethane or diethyl ether)
-
Ice-water bath
-
Reaction flask with dropping funnel and condenser
-
Stirring apparatus
-
Tail gas absorption trap (containing NaOH solution)
Procedure:
-
Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap. Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Charging: Charge the reaction flask with cinnamyl alcohol dissolved in the anhydrous solvent.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C. Efficient cooling is critical to control the exothermic reaction and prevent side reactions.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the stirred solution via the dropping funnel. The temperature should be carefully maintained below 15 °C during the addition.[2]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring until the reaction is complete (monitor by TLC or GC). The disappearance of the starting alcohol indicates completion.
-
Workup: Carefully and slowly quench the reaction mixture by pouring it over crushed ice. This hydrolyzes any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., dichloromethane). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize HCl) and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure cinnamyl chloride as a colorless to pale yellow liquid.[2] A yield of over 90% can be achieved with this method.[2]
Diagram 2: Workflow for the synthesis of cinnamyl chloride.
Safe Handling, Storage, and Disposal
Cinnamyl chloride is a hazardous chemical and requires strict safety protocols.
-
Hazards: It is classified as a combustible liquid that is harmful if swallowed and fatal if inhaled.[15][16][17] It is corrosive and causes severe skin burns and eye damage.[15][16] It is also a lachrymator (tear-inducing agent) and may cause an allergic skin reaction.[7][15]
-
Personal Protective Equipment (PPE): Always handle cinnamyl chloride in a certified chemical fume hood.[15] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles and a face shield, and a lab coat.[15][17][18] In case of inadequate ventilation, respiratory protection is required.[17]
-
Storage: Store in a cool, dry, well-ventilated, and refrigerated (+4°C) area away from heat, open flames, and direct sunlight.[1][5] Containers must be kept tightly sealed to prevent vapor leakage and reaction with moisture. It should be stored separately from incompatible materials such as strong oxidizing agents, bases, amines, and metals.[15][14]
-
Spills and Disposal: In case of a spill, remove all ignition sources and absorb with an inert material.[15][18] Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not release into the environment.[15]
-
Decomposition: Under thermal decomposition, it can release toxic and irritating gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.[15][14][16]
Applications in Research and Drug Development
The synthetic utility of cinnamyl chloride is extensive, serving as a cornerstone for introducing the cinnamyl functional group.
-
Pharmaceutical Intermediates: It is a documented precursor in the synthesis of calcium antagonist drugs, which are used to treat cardiovascular conditions.[2]
-
Natural Product Synthesis: Its defined stereochemistry and reactivity make it an ideal starting material for complex multi-step syntheses. It has been successfully employed in the enantioselective total synthesis of helioporins, a class of bioactive marine natural products.[3]
-
Fragrance Chemistry: In the fragrance industry, it is used to synthesize cinnamyl esters and ethers, which are valued for their sweet, spicy, and floral aromas.[1][4]
-
Cross-Coupling Reactions: Cinnamyl chloride is an effective electrophile in palladium-catalyzed cross-coupling reactions, allowing for the formation of new C-C bonds with various organometallic reagents.
Conclusion
Cinnamyl chloride is a potent and versatile chemical reagent with a well-defined profile of properties, reactivity, and applications. Its value as a synthetic intermediate is firmly established in fields ranging from medicinal chemistry to materials science. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for its effective use. Adherence to rigorous safety and handling protocols is not merely a recommendation but a necessity due to its hazardous nature. This guide provides the foundational, expert-level knowledge required for researchers and drug development professionals to confidently and safely incorporate cinnamyl chloride into their synthetic strategies.
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